

An In-depth Technical Guide to 1-Acetylpiridine-4-carbonitrile

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Compound of Interest

Compound Name: 1-Acetylpiridine-4-carbonitrile

Cat. No.: B016962

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This technical guide provides a comprehensive overview of **1-Acetylpiridine-4-carbonitrile**, a heterocyclic compound of interest to researchers and professionals in the fields of organic synthesis and drug development. This document details the compound's chemical and physical properties, outlines a proposed synthetic route with a detailed experimental protocol, and presents this information in a structured and accessible format.

Chemical and Physical Properties

1-Acetylpiridine-4-carbonitrile is a derivative of piperidine, featuring an acetyl group attached to the nitrogen atom and a nitrile group at the 4-position of the piperidine ring. While extensive experimental data for this specific compound is limited in publicly accessible literature, its fundamental properties can be summarized.

Table 1: Chemical Identifiers for **1-Acetylpiridine-4-carbonitrile**

Identifier	Value
CAS Number	25503-91-7 [1]
Molecular Formula	C ₈ H ₁₂ N ₂ O [1]
IUPAC Name	1-acetyl <piperidine-4-carbonitrile< p=""></piperidine-4-carbonitrile<>
SMILES	CC(=O)N1CCC(C#N)CC1
InChI	InChI=1S/C8H12N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-5H2,1H3
InChIKey	NFDGRMQIOHRQHF-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties of **1-Acetyl**

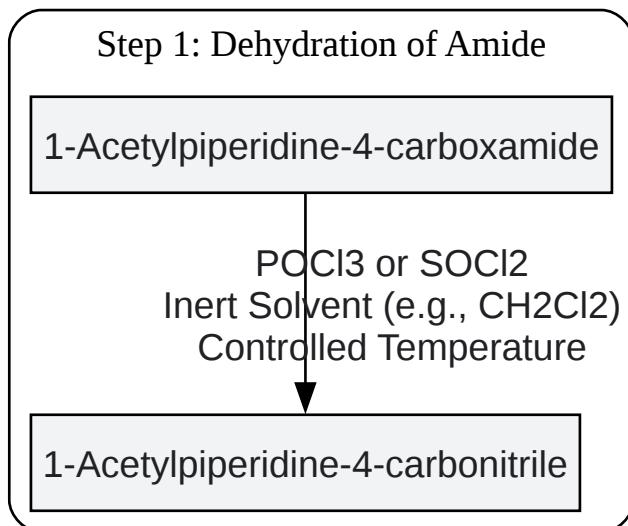
Property	Value
Molecular Weight	152.19 g/mol [1]
Appearance	White to off-white crystalline powder (inferred from related compounds)
Solubility	Expected to be soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Storage	Store in a cool, dry place away from incompatible materials.

Synthesis of **1-Acetyl**

A detailed experimental protocol for the synthesis of **1-Acetyl** is not readily available in peer-reviewed literature. However, based on established organic chemistry principles and synthetic routes for analogous compounds, a plausible two-step synthesis is proposed, starting from the commercially available 1-acetyl

Proposed Synthetic Pathway

The proposed synthesis involves the dehydration of 1-acetylpiridine-4-carboxamide using a suitable dehydrating agent, such as phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2), in an appropriate solvent.



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Caption: Proposed synthesis of **1-Acetylpiridine-4-carbonitrile**.

Experimental Protocol

Materials:

- 1-Acetylpiridine-4-carboxamide
- Phosphorus oxychloride (POCl_3) or Thionyl chloride (SOCl_2)
- Anhydrous dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask

- Magnetic stirrer
- Dropping funnel
- Reflux condenser
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for workup and purification

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-acetylpiriperidine-4-carboxamide in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
- **Addition of Dehydrating Agent:** Slowly add a solution of phosphorus oxychloride (or thionyl chloride) in anhydrous dichloromethane to the cooled solution of the amide via the dropping funnel. Maintain the temperature at 0 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (the reaction progress should be monitored by Thin Layer Chromatography, TLC). If required, the reaction mixture can be heated to reflux to ensure complete conversion.
- **Workup:** Upon completion of the reaction, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
- **Extraction:** Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
- **Washing:** Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude **1-acetylpiriperidine-4-carbonitrile** can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity of **1-Acetylpiriperidine-4-carbonitrile**. Consequently, no signaling pathways involving this compound have been elucidated. Further research is required to explore the potential pharmacological properties and mechanisms of action of this molecule.

Conclusion

This technical guide has summarized the available information on **1-Acetylpiriperidine-4-carbonitrile**. While basic chemical and physical data are accessible, detailed experimental and biological information is lacking. The proposed synthetic route offers a viable method for the preparation of this compound, which can facilitate further investigation into its properties and potential applications in medicinal chemistry and drug discovery. Researchers are encouraged to pursue studies to fill the existing knowledge gaps regarding the bioactivity and spectroscopic characterization of this compound.

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References

- 1. 1-CYANOACETYLPIPERIDINE synthesis - chemicalbook [chemicalbook.com]

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